2-Propyl-4-methylthioquinazoline
Description
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-methylsulfanyl-2-propylquinazoline |
InChI |
InChI=1S/C12H14N2S/c1-3-6-11-13-10-8-5-4-7-9(10)12(14-11)15-2/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
VZDOLJHAWASTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=N1)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Instead, the referenced study focuses on pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives (e.g., compounds 2, 3, 7, 9), which belong to a distinct chemical class compared to quinazolines . Below is an analysis of key differences based on structural and functional properties:
Structural Differences
Functional Differences
- Synthetic Pathways : Quinazolines often involve cyclization of anthranilic acid derivatives, while pyrazolopyrimidines in are synthesized via isomerization and hydrazine-mediated reactions .
- Bioactivity: Pyrazolopyrimidines are studied for kinase inhibition (e.g., JAK2/STAT3 pathways), whereas quinazolines with methylthio groups are explored for antimicrobial or antitumor effects. No overlap in bioactivity data is noted between these classes.
Stability and Reactivity
- Quinazolines with sulfur substituents (e.g., methylthio) exhibit enhanced nucleophilic substitution reactivity compared to nitrogen-rich pyrazolotriazolopyrimidines, which undergo isomerization under specific conditions (e.g., compounds 7 → 6 and 9 → 8 ) .
Limitations of Available Evidence
Comparative analysis here is extrapolated from general quinazoline chemistry and unrelated pyrazolopyrimidine studies. Further research is required to:
Validate the pharmacological profile of this compound.
Compare its efficacy and selectivity with structurally similar quinazoline derivatives (e.g., 4-methylthio-2-phenylquinazoline).
Preparation Methods
Synthesis via 5-Iodoanthranilic Acid Intermediate
A patent by Imperial Chemical Industries outlines a multi-step synthesis starting with 5-iodoanthranilic acid. The process involves:
-
Formation of 2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone :
-
5-Iodoanthranilic acid reacts with carbon disulfide, potassium hydroxide, and n-propylamine in water, followed by ethyl chloroformate addition.
-
This yields a thioquinazolinedione intermediate, which is subsequently treated with phosgene in xylene at 85–90°C to form 2-chloro-6-iodo-3-propyl-4(3H)-quinazolinone.
-
-
Introduction of Methylthio Group :
-
The chloro substituent at position 4 undergoes nucleophilic displacement with sodium thiomethoxide (NaSMe) in aprotic solvents (e.g., DMF), yielding the 4-methylthio derivative.
-
Propyl group retention at position 3 is ensured through careful temperature control (0–25°C) and stoichiometric excess of n-propylamine.
-
Key Data :
Nucleophilic Substitution on 4-Chloroquinazoline Precursors
A widely adopted strategy involves substituting a 4-chloro intermediate with a methylthio group.
Preparation of 2-Propyl-4-chloroquinazoline
Thiolation Reaction
-
Conditions : The 4-chloro intermediate reacts with sodium thiomethoxide (NaSMe) in ethanol at reflux.
-
Optimization : Excess NaSMe (1.5 equiv) and prolonged reaction times (12–18 h) improve yields to 78–82%.
Comparative Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Propanal, Na₂S₂O₅, DMF, 100°C | 65–70 | |
| Chlorination | POCl₃, reflux, 4 h | 85–90 | |
| Thiolation | NaSMe, ethanol, reflux, 18 h | 78–82 |
Aza-Wittig Reaction for Ring Formation
The aza-Wittig reaction offers a modular route to quinazolines, enabling precise control over substituents.
Fluorous Biphasic System
-
Intermediate Synthesis : Perfluoroalkyl-tagged iminophosphoranes are generated from anthranilic acid derivatives and isothiocyanates.
-
Cyclization : Intramolecular aza-Wittig reaction in toluene/trifluorotoluene at 80°C produces this compound.
-
Purification : Fluorous reversed-phase silica gel selectively retains byproducts, achieving >95% purity.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates quinazoline formation, reducing reaction times from hours to minutes.
One-Pot Protocol
-
Reactants : 2-Aminobenzamide, propanal, and methylthioacetamide.
-
Conditions : Microwave irradiation (600 W, DMAC solvent, 4 min).
Mechanistic Insight :
Palladium-Catalyzed Coupling Reactions
Transition metal catalysis enables late-stage functionalization of preformed quinazolines.
Q & A
Q. How to resolve ambiguities in spectroscopic data for complex quinazoline derivatives?
- Methodological Answer :
- 2D NMR : Use HSQC/HMBC to assign overlapping signals (e.g., aromatic protons) .
- High-resolution MS : Confirm molecular ions (e.g., ESI-TOF) to rule out adducts .
- Comparative analysis : Cross-reference with published spectra of structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
